molecular formula C25H20BO3P B14275268 Phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- CAS No. 141521-50-8

Phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)-

Cat. No.: B14275268
CAS No.: 141521-50-8
M. Wt: 410.2 g/mol
InChI Key: RPJNSFJPCYAODL-UHFFFAOYSA-N
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Description

Phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- is an organophosphorus compound It is characterized by the presence of a phosphine oxide group attached to a benzodioxaborin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- can be synthesized through several methods. One common approach involves the reaction of phosphonic esters, such as diethylphosphite, with Grignard reagents followed by acid workup . The general reaction can be represented as:

(C2H5O)2P(O)H+3C6H5MgBr(C6H5)2P(O)MgBr+C2H5OMgBr(C_2H_5O)_2P(O)H + 3C_6H_5MgBr \rightarrow (C_6H_5)_2P(O)MgBr + C_2H_5OMgBr (C2​H5​O)2​P(O)H+3C6​H5​MgBr→(C6​H5​)2​P(O)MgBr+C2​H5​OMgBr

(C6H5)2P(O)MgBr+HCl(C6H5)2P(O)H+MgBrCl(C_6H_5)_2P(O)MgBr + HCl \rightarrow (C_6H_5)_2P(O)H + MgBrCl (C6​H5​)2​P(O)MgBr+HCl→(C6​H5​)2​P(O)H+MgBrCl

Alternatively, it can be prepared by the partial hydrolysis of chlorodiphenylphosphine or diphenylphosphine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to form secondary phosphines.

    Substitution: It participates in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

Major products formed from these reactions include:

Scientific Research Applications

Phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- has several applications in scientific research:

Mechanism of Action

The mechanism by which phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- exerts its effects involves its interaction with molecular targets and pathways. It acts as a ligand, coordinating with metal centers in catalytic reactions. The phosphine oxide group plays a crucial role in stabilizing the transition states and intermediates during these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- is unique due to the presence of the benzodioxaborin ring, which imparts distinct chemical properties and reactivity

Properties

141521-50-8

Molecular Formula

C25H20BO3P

Molecular Weight

410.2 g/mol

IUPAC Name

4-diphenylphosphoryl-2-phenyl-4H-1,3,2-benzodioxaborinine

InChI

InChI=1S/C25H20BO3P/c27-30(21-14-6-2-7-15-21,22-16-8-3-9-17-22)25-23-18-10-11-19-24(23)28-26(29-25)20-12-4-1-5-13-20/h1-19,25H

InChI Key

RPJNSFJPCYAODL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C2=CC=CC=C2O1)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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